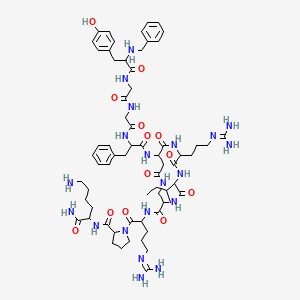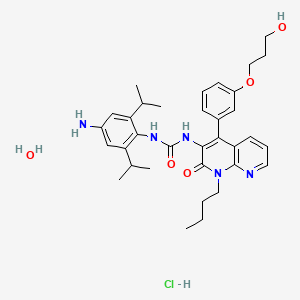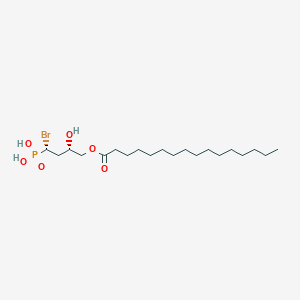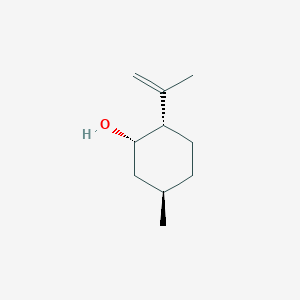![molecular formula C20H15BrF2N4O2S3 B10770949 4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “PMID16460935C28” es una molécula orgánica sintética conocida por sus efectos inhibitorios sobre objetivos biológicos específicos. Ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de la depresión y otros trastornos neurológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PMID16460935C28 implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética típicamente comienza con la preparación de una estructura central, seguida de modificaciones de grupos funcionales para lograr el compuesto deseado. Las condiciones de reacción como la temperatura, el solvente y los catalizadores se optimizan cuidadosamente para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de PMID16460935C28 implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere el uso de equipos de grado industrial y la adhesión a estrictas medidas de control de calidad. El proceso puede involucrar reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para garantizar la consistencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
PMID16460935C28 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su actividad biológica.
Reducción: Las reacciones de reducción pueden convertir el compuesto a su forma reducida, lo que potencialmente afecta su eficacia.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como el pH, la temperatura y la elección del solvente son cruciales para lograr los resultados deseados .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de mayor estado de oxidación, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados .
Aplicaciones Científicas De Investigación
PMID16460935C28 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Investigado por sus efectos sobre los procesos celulares y su potencial como una sonda bioquímica.
Medicina: Explorado por su potencial terapéutico en el tratamiento de la depresión y otros trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de PMID16460935C28 involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Ejerce sus efectos inhibiendo la actividad de estos objetivos, modulando así diversas vías biológicas. La estructura del compuesto le permite unirse selectivamente a sus objetivos, lo que lleva a los resultados terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a PMID16460935C28 incluyen otras moléculas orgánicas sintéticas con efectos inhibitorios sobre objetivos biológicos similares. Algunos ejemplos incluyen:
- Compuesto 28 (Universidad Médica de Nanjing)
- PD047155
- HEZXZGJJNMPIJM-UHFFFAOYSA-N
Unicidad
PMID16460935C28 es único debido a sus características estructurales específicas y su alta selectividad para sus objetivos moleculares. Esta selectividad mejora su potencial terapéutico y reduce la probabilidad de efectos fuera del objetivo en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C20H15BrF2N4O2S3 |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
4-[7-bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide |
InChI |
InChI=1S/C20H15BrF2N4O2S3/c1-30-20-17(7-16(31-20)19(24)25)32(28,29)12-5-13(21)18-15(6-12)26-9-27(18)8-10-4-11(22)2-3-14(10)23/h2-7,9H,8H2,1H3,(H3,24,25) |
Clave InChI |
HEZXZGJJNMPIJM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(S1)C(=N)N)S(=O)(=O)C2=CC3=C(C(=C2)Br)N(C=N3)CC4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)
![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)



![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)

![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
